An In-depth Technical Guide to the Synthesis and Properties of Octyl Thiocyanate
An In-depth Technical Guide to the Synthesis and Properties of Octyl Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Octyl thiocyanate, a versatile linear-chain organosulfur compound, serves as a pivotal intermediate in various chemical syntheses and exhibits a range of interesting biological properties. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of octyl thiocyanate. Detailed experimental protocols for its preparation from common starting materials, including 1-bromooctane and 1-octanol, are presented, emphasizing the underlying reaction mechanisms and optimization strategies. A thorough characterization of octyl thiocyanate, including its spectroscopic data (¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry), is provided to aid in its identification and quality control. Furthermore, this guide explores the emerging applications of octyl thiocyanate, particularly in the realms of drug discovery and crop protection, shedding light on its potential as a valuable molecular scaffold.
Introduction: The Chemical Versatility of Octyl Thiocyanate
Octyl thiocyanate (CH₃(CH₂)₇SCN) is an organic compound characterized by an eight-carbon alkyl chain attached to a thiocyanate functional group (-SCN). This unique structural feature imparts a dual reactivity to the molecule, with both the sulfur atom and the cyano group capable of participating in a variety of chemical transformations. The lipophilic octyl chain, coupled with the reactive thiocyanate moiety, makes it a valuable building block in organic synthesis, allowing for the introduction of sulfur-containing functionalities into more complex molecules.[1]
The thiocyanate group is an ambident nucleophile, meaning it can react at either the sulfur or the nitrogen atom, leading to the formation of thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively. The outcome of this regioselectivity is heavily influenced by the reaction conditions, including the solvent, temperature, and the nature of the electrophile.[2] In the case of primary alkyl halides like 1-bromooctane, the reaction with thiocyanate salts predominantly proceeds via an Sₙ2 mechanism, leading to the formation of the S-alkylated product, octyl thiocyanate.[3][4]
Synthetic Routes to Octyl Thiocyanate: A Practical Guide
The synthesis of octyl thiocyanate can be achieved through several routes, with the choice of method often depending on the availability of starting materials, desired scale, and purity requirements. Here, we present detailed protocols for two of the most common and practical approaches.
From 1-Bromooctane: A Classic Sₙ2 Nucleophilic Substitution
The reaction of 1-bromooctane with a thiocyanate salt, typically potassium or sodium thiocyanate, is a robust and widely used method for the preparation of octyl thiocyanate.[5] This reaction proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Mechanism of Synthesis from 1-Bromooctane:
The Sₙ2 reaction is a single-step process where the thiocyanate ion acts as the nucleophile, attacking the electrophilic carbon atom of 1-bromooctane from the backside relative to the bromine atom (the leaving group).[3][4][6] This backside attack leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral 1-bromooctane. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[4]
Figure 1: Sₙ2 mechanism for the synthesis of octyl thiocyanate from 1-bromooctane.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium thiocyanate (1.2 equivalents) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Addition of Alkyl Halide: To the stirred solution, add 1-bromooctane (1.0 equivalent) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated potassium bromide.
-
Extraction: Transfer the filtrate to a separatory funnel and add water and a water-immiscible organic solvent such as diethyl ether or ethyl acetate. Shake vigorously and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude octyl thiocyanate can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.[7][8][9][10]
From 1-Octanol: Conversion via an Intermediate
Primary alcohols like 1-octanol can also be converted to octyl thiocyanate. This typically involves a two-step process where the alcohol is first converted to a better leaving group, such as a tosylate or mesylate, which is then displaced by the thiocyanate ion. Alternatively, a one-pot synthesis can be employed using reagents that activate the hydroxyl group in situ.[5][11]
Experimental Workflow from 1-Octanol:
Figure 2: General workflow for the synthesis of octyl thiocyanate from 1-octanol.
Experimental Protocol (One-Pot Procedure using PPh₃/DDQ):
Disclaimer: This reaction should be performed in a well-ventilated fume hood by trained personnel.
-
Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (PPh₃, 1.5 equivalents) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5 equivalents) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Alcohol Addition: Cool the solution in an ice bath and add 1-octanol (1.0 equivalent) dropwise with stirring.
-
Thiocyanate Addition: After the addition of the alcohol is complete, add potassium thiocyanate (1.5 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the synthesis from 1-bromooctane.
Phase-Transfer Catalysis: An Efficient Alternative
For the synthesis from 1-bromooctane, phase-transfer catalysis (PTC) offers an efficient and environmentally benign alternative to using homogenous polar aprotic solvents.[12][13][14][15] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the thiocyanate anion from an aqueous phase to the organic phase containing the alkyl halide.[11][12]
Advantages of PTC:
-
Avoids the use of expensive and often toxic anhydrous polar aprotic solvents.
-
Allows for the use of inexpensive and readily available inorganic salts in an aqueous solution.
-
Can lead to faster reaction rates and higher yields.[14]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical and spectroscopic properties of octyl thiocyanate is essential for its proper handling, characterization, and application.
Table 1: Physicochemical Properties of Octyl Thiocyanate
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NS | [16] |
| Molecular Weight | 171.31 g/mol | [16] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 140-170 °C at 28 mmHg | [17] |
| Density | ~0.91 g/cm³ | |
| CAS Number | 19942-78-0 | [16] |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of octyl thiocyanate is characterized by signals corresponding to the different protons in the octyl chain. The triplet at approximately 2.9 ppm is characteristic of the methylene protons (-CH₂-) adjacent to the electron-withdrawing thiocyanate group. The remaining methylene groups appear as a complex multiplet in the range of 1.2-1.8 ppm, and the terminal methyl group (-CH₃) appears as a triplet around 0.9 ppm.[18][19][20]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): In the ¹³C NMR spectrum, the carbon of the thiocyanate group (-SCN) typically appears around 112-114 ppm. The carbons of the octyl chain resonate at distinct chemical shifts, with the carbon directly attached to the sulfur atom appearing at approximately 33 ppm.[18][19][21]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The most prominent feature in the FTIR spectrum of octyl thiocyanate is the strong, sharp absorption band around 2150 cm⁻¹, which is characteristic of the C≡N stretching vibration of the thiocyanate group.[22][23][24][25] The C-H stretching vibrations of the alkyl chain are observed in the region of 2850-2960 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum of octyl thiocyanate will show the molecular ion peak (M⁺) at m/z = 171. Fragmentation patterns will include the loss of the thiocyanate group and cleavage of the alkyl chain.[26]
Applications and Future Perspectives
While the chemistry of octyl thiocyanate is well-established, its applications are still an active area of research, particularly in fields that leverage its biological activity and its utility as a synthetic intermediate.
In Drug Development and Medicinal Chemistry
Organic thiocyanates have emerged as a promising class of compounds with a wide range of biological activities, including antibacterial, antifungal, and antiparasitic properties.[27][28][29] The thiocyanate moiety can act as a pharmacophore, interacting with biological targets to elicit a therapeutic effect. While much of the research has focused on isothiocyanates, there is growing interest in the potential of thiocyanates themselves.[30][31][32] For instance, certain thiocyanate derivatives have shown potent activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease.[27] The long alkyl chain of octyl thiocyanate may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
In Agriculture and Crop Protection
The insecticidal and antifungal properties of thiocyanates have been recognized for some time.[33][34] Octyl thiocyanate and related long-chain alkyl thiocyanates are being investigated as potential active ingredients in pesticides and fungicides. Their mechanism of action is often related to the disruption of essential enzymatic processes in the target organisms. The development of new and effective crop protection agents is crucial for global food security, and octyl thiocyanate represents a potential lead compound in this area.
As a Synthetic Intermediate
Octyl thiocyanate is a valuable intermediate for the synthesis of a variety of other sulfur-containing compounds.[1] The thiocyanate group can be readily transformed into other functional groups such as thiols, thioethers, and disulfides, which are important structural motifs in many pharmaceuticals and materials.
Conclusion
Octyl thiocyanate is a readily accessible and versatile chemical compound with a growing number of applications. The synthetic methods outlined in this guide provide a practical framework for its preparation in a laboratory setting. Its well-defined physicochemical and spectroscopic properties allow for its unambiguous characterization. As research into the biological activities of organosulfur compounds continues to expand, octyl thiocyanate is poised to become an increasingly important tool for researchers in drug discovery, agricultural science, and materials chemistry.
References
-
The SN2 Reaction Mechanism. (2012, July 4). Master Organic Chemistry. Retrieved from [Link]
- US2486090A - Preparation of organic thiocyanates. (n.d.). Google Patents.
-
Chemistry SN2 Reaction Mechanism. (n.d.). SATHEE CUET. Retrieved from [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). The Fact Factor. Retrieved from [Link]
-
7.10: The SN2 Mechanism. (2019, September 20). Chemistry LibreTexts. Retrieved from [Link]
-
Representative bioactive alkyl thiocyanates. (n.d.). ResearchGate. Retrieved from [Link]
-
Selected Bioactive and Natural Compounds Containing Alkyl Thiocyanates. (n.d.). ResearchGate. Retrieved from [Link]
-
SN2 Reaction Mechanisms. (2021, February 24). YouTube. Retrieved from [Link]
-
Thiocyanic acid, octyl ester - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Recent advances in the chemistry of organic thiocyanates. (n.d.). ResearchGate. Retrieved from [Link]
-
Purification: Distillation at Reduced Pressures. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Effects of Glucosinolate-Derived Isothiocyanates on Fungi: A Comprehensive Review on Direct Effects, Mechanisms, Structure-Activity Relationship Data and Possible Agricultural Applications. (n.d.). PMC. Retrieved from [Link]
-
Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity. (2024, November 14). PMC. Retrieved from [Link]
-
A facile and Convenient Method for Synthesis of Thiiranes under Mild Condition Using Phase Transfer Catalyst. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]
-
Purification by fractional distillation. (n.d.). ChemBAM. Retrieved from [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from [Link]
-
Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies. (n.d.). PubMed. Retrieved from [Link]
-
Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. (n.d.). Amrita Vishwa Vidyapeetham. Retrieved from [Link]
-
PTC Thiocyanate Reactions. (n.d.). PTC Organics, Inc. Retrieved from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). PTC Organics, Inc. Retrieved from [Link]
-
Phase-Transfer Catalysis (PTC). (2008, April 10). Macmillan Group. Retrieved from [Link]
-
A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Fractional Distillation, Distillation under reduced pressure- Methods of Purification. (2021, October 8). YouTube. Retrieved from [Link]
-
The infrared spectra of organic thiocyanates and isothiocyanates. (n.d.). Sci-Hub. Retrieved from [Link]
-
THIOCYANATE INSECTICIDES: THE RELATION BETWEEN KNOCK‐DOWN ACTIVITY AND CHEMICAL CONSTITUTION. (n.d.). ResearchGate. Retrieved from [Link]
-
Thiocyanate synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. (n.d.). PMC. Retrieved from [Link]
-
Octyl thiocyanate. (n.d.). PubChem. Retrieved from [Link]
- US3534088A - Synthesis of octyl esters and alcohols. (n.d.). Google Patents.
-
isopropyl thiocyanate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Visible-light-driven synthesis of alkenyl thiocyanates: novel building blocks for assembly of diverse sulfur-containing molecules. (2024, October 23). ResearchGate. Retrieved from [Link]
-
Isothiocyanates as potential antifungal agents: a mini-review. (2023, July 31). PubMed. Retrieved from [Link]
-
(a) FTIR spectra of SCN− ion with different Li+ concentrations. As the... (n.d.). ResearchGate. Retrieved from [Link]
-
Ethyl Isothiocyanate as a Novel Antifungal Agent Against Candida albicans. (2023, December 5). PubMed. Retrieved from [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.). IntechOpen. Retrieved from [Link]
-
Chemical Synthesis and Insecticidal Activity Research Based on α-Conotoxins. (2024, June 14). MDPI. Retrieved from [Link]
-
Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra. (2015, January 12). New Home Pages of Dr. Rainer Glaser. Retrieved from [Link]
-
Infrared Spectroscopic Analysis of Linkage Isomerism in Metal−Thiocyanate Complexes. (n.d.). ResearchGate. Retrieved from [Link]
-
Antifungal Activity of a Library of Aminothioxanthones. (n.d.). PMC. Retrieved from [Link]
-
Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. (n.d.). PMC. Retrieved from [Link]
-
1H NMR and 1H–13C HSQC surface characterization of chitosan–chitin sheath-core nanowhiskers. (2015, June 1). eScholarship.org. Retrieved from [Link]
-
Experimental two-dimensional infrared spectra of methyl thiocyanate in water and organic solvents. (2024, March 15). The Journal of Chemical Physics. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SATHEE CUET: Chemistry SN2 Reaction Mechanism [cuet.iitk.ac.in]
- 5. Thiocyanate synthesis by C-S coupling or substitution [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Purification [chem.rochester.edu]
- 8. chembam.com [chembam.com]
- 9. Purification [chem.rochester.edu]
- 10. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. A facile and Convenient Method for Synthesis of Thiiranes under Mild Condition Using Phase Transfer Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 14. phasetransfer.com [phasetransfer.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Octyl thiocyanate | C9H17NS | CID 29864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. US2486090A - Preparation of organic thiocyanates - Google Patents [patents.google.com]
- 18. A comparative multinuclear 1H, 13C, and 15N magnetic resonance study of organic thiocyanates and isothiocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea - PMC [pmc.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
- 21. glaserr.missouri.edu [glaserr.missouri.edu]
- 22. Sci-Hub. The infrared spectra of organic thiocyanates and isothiocyanates / Spectrochimica Acta, 1959 [sci-hub.st]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.aip.org [pubs.aip.org]
- 26. dev.spectrabase.com [dev.spectrabase.com]
- 27. researchgate.net [researchgate.net]
- 28. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Isothiocyanate synthetic analogs: biological activities, structure-activity relationships and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Isothiocyanates as potential antifungal agents: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Ethyl Isothiocyanate as a Novel Antifungal Agent Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. mdpi.com [mdpi.com]
